1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C26H25ClFN5O2 and its molecular weight is 493.97. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, has shown significant potential in the development of antimicrobial and anticancer agents. These compounds have been synthesized and characterized, demonstrating good to excellent antimicrobial activity and higher anticancer activity in some cases compared to reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase agents' properties, further emphasizing the therapeutic potential of this chemical framework (Rahmouni et al., 2016).
Enzyme Inhibition for Disease Treatment
The enzyme inhibition capability, particularly of phosphodiesterase 9 (PDE9), by related compounds underscores their potential in treating diseases such as Alzheimer's. A study reported the first potent and selective inhibitor of PDE9, illustrating the compound's ability to penetrate cells and inhibit intracellular PDE9 activity, which is under preclinical development for Alzheimer's disease treatment (Wunder et al., 2005).
Antituberculosis Activity
Compounds with similar structural motifs have been evaluated for their activity against Mycobacterium tuberculosis, revealing certain analogues as promising candidates exhibiting significant inhibitory effects. This research direction is crucial for developing new antituberculosis agents, given the increasing resistance to existing drugs (Jeankumar et al., 2013).
Antimalarial Activity
The synthesis of novel compounds within this chemical class has also been directed towards antimalarial activity. A study on pyrido[1,2-a]pyrimidin-4-ones demonstrated moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain of Plasmodium falciparum, indicating the potential for further development in antimalarial drug discovery (Mane et al., 2014).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN5O2/c27-20-8-6-19(7-9-20)26(10-1-2-11-26)25(35)29-12-13-33-23-22(15-31-33)24(34)32(17-30-23)16-18-4-3-5-21(28)14-18/h3-9,14-15,17H,1-2,10-13,16H2,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPHKCGJFLYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.